molecular formula C18H16O8 B14737375 Naphthalene-1,4,5,8-tetrayl tetraacetate CAS No. 6047-49-0

Naphthalene-1,4,5,8-tetrayl tetraacetate

Cat. No.: B14737375
CAS No.: 6047-49-0
M. Wt: 360.3 g/mol
InChI Key: PJXFFLSPFLEOCZ-UHFFFAOYSA-N
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Description

Naphthalene-1,4,5,8-tetrayl tetraacetate (C18H14O8) is a tetraester derivative of naphthalene-1,4,5,8-tetracarboxylic acid, where all four carboxylic acid groups are acetylated. This compound is synthesized via esterification of the parent acid or its dianhydride (NTCDA, C14H6O6) with acetic anhydride or acetyl chloride. The tetraacetate is characterized by its high solubility in organic solvents and stability under neutral conditions, making it a valuable intermediate in polymer chemistry and organic synthesis .

Properties

CAS No.

6047-49-0

Molecular Formula

C18H16O8

Molecular Weight

360.3 g/mol

IUPAC Name

(4,5,8-triacetyloxynaphthalen-1-yl) acetate

InChI

InChI=1S/C18H16O8/c1-9(19)23-13-5-6-15(25-11(3)21)18-16(26-12(4)22)8-7-14(17(13)18)24-10(2)20/h5-8H,1-4H3

InChI Key

PJXFFLSPFLEOCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=CC=C(C2=C(C=C1)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of naphthalene-1,4,5,8-tetrayl tetraacetate typically involves the esterification of naphthalene-1,4,5,8-tetracarboxylic acid with acetic anhydride. The reaction is usually carried out under reflux conditions with a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions: Naphthalene-1,4,5,8-tetrayl tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Naphthalene-1,4,5,8-tetrayl tetraacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalene-1,4,5,8-tetrayl tetraacetate involves its ability to interact with various molecular targets through its functional groups. The acetate groups can participate in hydrogen bonding and other non-covalent interactions, allowing the compound to bind to specific proteins and enzymes. This binding can modulate the activity of these molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Functional Group Variations

Key derivatives of naphthalene-1,4,5,8-tetracarboxylic acid include:

Compound Name Molecular Formula Functional Groups Molecular Weight Key Properties Applications References
Naphthalene-1,4,5,8-tetrayl tetraacetate C18H14O8 Four acetate esters ~358.3 High organic solubility, hydrolytically stable (neutral pH) Polymer intermediates, organic synthesis
NTCDA (Dianhydride) C14H6O6 Two anhydride groups 294.20 Moisture-sensitive, reactive towards amines/alcohols Semiconductor materials, diimide precursors
NDI-F (Diimide with furan donors) C30H34N2O4 Two imide groups, furan substituents 510.61 Electron-deficient core, red-shifted UV-vis absorption Optoelectronics, donor-acceptor polymers
1,4,5,8-Naphthalenetetramine C10H12N4 Four amine groups 188.23 Strong basicity, hydrogen-bonding capacity Ligand synthesis, coordination chemistry
1,4,5,8-Tetramethylnaphthalene C14H16 Four methyl groups 184.28 Hydrophobic, low polarity Organic solvents, chromatography standards

Physical and Chemical Properties

  • Solubility : The tetraacetate dissolves readily in chloroform, THF, and DMSO due to ester groups, whereas NTCDA is sparingly soluble in most solvents except polar aprotic ones like DMF .
  • Electronic Properties: Diimides (e.g., NDI-F) exhibit strong electron-withdrawing behavior (reduction potentials at −0.85 V vs. Ag/Ag<sup>+</sup>), making them suitable for n-type semiconductors. In contrast, tetraacetates lack significant redox activity .
  • Thermal Stability : NTCDA and diimides decompose above 300°C, while tetraacetates degrade at lower temperatures (~200°C) due to ester cleavage .

Critical Analysis of Structural Modifications

  • Electron-Donating vs. Withdrawing Groups : Methyl groups () increase hydrophobicity but reduce reactivity, while acetate esters balance solubility and moderate reactivity. Imides and amines drastically alter electronic behavior, enabling applications in advanced materials .
  • Hydrogenation Effects : Partially hydrogenated derivatives (e.g., 5,6,7,8-tetrahydro-naphthalene diacetate in ) lose aromaticity, reducing conjugation and altering UV-vis profiles compared to fully aromatic analogs .

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